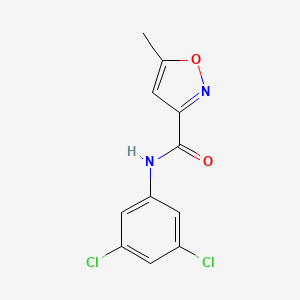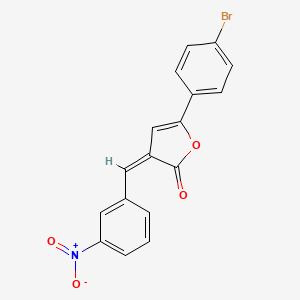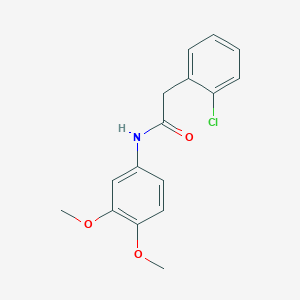
N-(3,5-dichlorophenyl)-5-methyl-3-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dichlorophenyl)-5-methyl-3-isoxazolecarboxamide, also known as A-841720, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of isoxazole carboxamides, which have been shown to possess a wide range of biological activities.
Applications De Recherche Scientifique
Medicine: Antimycobacterial Efficacy
N-(3,5-dichlorophenyl)-5-methyl-3-isoxazolecarboxamide: has been studied for its potential as an antimycobacterial agent. Research indicates that derivatives of this compound can disrupt mycobacterial energetics, making it a candidate for adjuvant therapies in tuberculosis treatment . These compounds may work as efflux inhibitors, slowing down the emergence of drug resistance and potentially shortening treatment duration.
Agriculture: Fungicide Development
In agriculture, similar compounds have been developed as fungicides. For instance, N-(3,5-dichlorophenyl)succinimide , a related compound, was initially developed as an agricultural fungicide . Although its use has been limited due to potential toxicity, the structure-activity relationship of such compounds continues to be of interest for developing safer and more effective fungicides.
Environmental Impact: Biodegradability and Toxicity
The environmental impact of these compounds is significant, particularly concerning their biodegradability and potential toxicity. Studies have shown that related compounds like N-(3,5-dichlorophenyl)succinimide are metabolized into various products, suggesting they are biodegradable and unlikely to leave persistent residues in animals . However, their metabolism has also been linked to nephrotoxicity, which is a concern for environmental health.
Biotechnology: Metabolic Pathway Analysis
In biotechnology research, the metabolism of N-(3,5-dichlorophenyl)-related compounds has been extensively studied. These studies provide insights into the metabolic pathways and the role of enzymes like arylamidase-type hydrolase in the degradation process . Understanding these pathways is crucial for developing biotechnological applications, such as bioremediation strategies.
Material Science: Structural Analysis
Material science research has utilized compounds like N-(3,5-dichlorophenyl)-5-methyl-3-isoxazolecarboxamide for structural analysis. For example, the crystal structure of related compounds has been determined using single-crystal X-ray diffraction methods, which can inform the design of new materials with desired properties .
Industrial Applications: Chemical Synthesis
In industrial applications, the chemical structure of N-(3,5-dichlorophenyl)-5-methyl-3-isoxazolecarboxamide and its derivatives are of interest for chemical synthesis processes. They can be used as intermediates in the synthesis of more complex organic compounds, which are essential in various chemical industries .
Mécanisme D'action
Target of Action
Similar compounds have been reported to affect mycobacterial energetics , suggesting that this compound might also interact with enzymes or proteins involved in energy metabolism in bacteria.
Biochemical Pathways
Based on the reported effects on mycobacterial energetics , it can be inferred that the compound might interfere with the energy metabolism pathways in bacteria.
Result of Action
Similar compounds have been reported to cause unusual swelling of hyphae and shortening of their internodes at sublethal concentrations, and bursting cells at lethal concentrations . This suggests that N-(3,5-dichlorophenyl)-5-methyl-3-isoxazolecarboxamide might have similar effects.
Action Environment
It is known that environmental conditions can significantly impact the effectiveness of similar compounds .
Propriétés
IUPAC Name |
N-(3,5-dichlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2/c1-6-2-10(15-17-6)11(16)14-9-4-7(12)3-8(13)5-9/h2-5H,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINZYHTTXJHGNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(3-bromo-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5215535.png)
![N-[1-(4-ethyl-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-4-methoxybenzamide](/img/structure/B5215537.png)
![1-(2,5-dimethoxyphenyl)-5-{[(2,5-dimethoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5215538.png)
![2-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B5215549.png)
![1-(3-methoxybenzyl)-4-{[2-(methylamino)-3-pyridinyl]carbonyl}-2-piperazinone trifluoroacetate](/img/structure/B5215556.png)
![3-(4-{4-[4-(dimethylamino)phenyl]-1,3-butadien-1-yl}-1-pyridiniumyl)-1-propanesulfonate](/img/structure/B5215557.png)
![N-(3-acetylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5215561.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-4-(4-morpholinyl)benzoic acid](/img/structure/B5215565.png)

![2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-1,4-dimethylbenzene](/img/structure/B5215585.png)


![1-(3-chlorophenyl)-4-[2-(methylthio)benzoyl]piperazine](/img/structure/B5215610.png)
![3,3-dimethyl-11-(1-methyl-1H-pyrrol-2-yl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5215623.png)